Cas no 502-32-9 (2-Amino-4-methylpentan-1-ol)

2-Amino-4-methylpentan-1-ol structure
2-Amino-4-methylpentan-1-ol structure
Nome del prodotto:2-Amino-4-methylpentan-1-ol
Numero CAS:502-32-9
MF:C6H15NO
MW:117.1894
MDL:MFCD00066926
CID:369004
PubChem ID:79030

2-Amino-4-methylpentan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Pentanol,2-amino-4-methyl-
    • 2-Amino-4-methylpentan-1-ol
    • (±)-Leucinol
    • 1-Hydroxy-4-methylpentan-2-amine
    • 2-Amino-4-methyl-1-pentanol
    • 2-Aminoisohexyl alcohol
    • DL-Leucinol
    • Leucinol
    • 1-Pentanol, 2-amino-4-methyl-
    • VPSSPAXIFBTOHY-UHFFFAOYSA-N
    • (R)-(-)-Leucinol
    • 2-Amino-4-methyl-pentan-1-ol
    • 2-Amino-4-methyl-1-pentanol #
    • NSC64339
    • l-2-Amino-4-methyl-1-pentanol
    • TRA0061951
    • NE11154
    • AK1
    • EINECS 207-933-4
    • FT-0627938
    • AKOS008105072
    • FT-0625459
    • 2-amino-4-methylpentan-1-ol, AldrichCPR
    • SY030475
    • A871631
    • 502-32-9
    • SY030474
    • DS-3187
    • H-Leu-ol
    • D/L-Leucinol
    • (+/-)-Leucinol
    • SY014112
    • NS00043125
    • NSC-64339
    • EN300-53336
    • CS-W021562
    • Z734151210
    • H-D-Leu-ol
    • SCHEMBL143927
    • MFCD00066926
    • 16369-17-8
    • DTXSID40936859
    • L(+)-Leucinol
    • A10467
    • DB-211499
    • DB-016155
    • (S)-(+)-2-Amino-4-methyl-1-pentanol
    • MDL: MFCD00066926
    • Inchi: 1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
    • Chiave InChI: VPSSPAXIFBTOHY-UHFFFAOYSA-N
    • Sorrisi: O([H])C([H])([H])C([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H]

Proprietà calcolate

  • Massa esatta: 117.11545
  • Massa monoisotopica: 117.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 54.5
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2
  • XLogP3: 0.4

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 0.904±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 194 ºC
  • Punto di infiammabilità: 90.6±0.0 ºC,
  • Indice di rifrazione: 1.45
  • Solubilità: Solubile (162 g/l) (25°C),
  • PSA: 46.25
  • LogP: 1.05240
  • Pressione di vapore: No data available

2-Amino-4-methylpentan-1-ol Informazioni sulla sicurezza

2-Amino-4-methylpentan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PP157-200mg
2-Amino-4-methylpentan-1-ol
502-32-9 97%
200mg
57.0CNY 2021-07-13
eNovation Chemicals LLC
D745975-25g
1-Pentanol, 2-amino-4-methyl-
502-32-9 97%
25g
$165 2024-06-07
Enamine
EN300-53336-0.25g
2-amino-4-methylpentan-1-ol
502-32-9 95%
0.25g
$19.0 2023-07-10
Enamine
EN300-53336-100.0g
2-amino-4-methylpentan-1-ol
502-32-9 95%
100.0g
$613.0 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PP157-20g
2-Amino-4-methylpentan-1-ol
502-32-9 97%
20g
1566.0CNY 2021-07-13
abcr
AB153948-10 g
DL-Leucinol, 97%; .
502-32-9 97%
10 g
€198.10 2023-07-20
eNovation Chemicals LLC
D913180-25g
DL-Leucinol
502-32-9 97%
25g
$195 2024-07-20
eNovation Chemicals LLC
D745975-10g
1-Pentanol, 2-amino-4-methyl-
502-32-9 97%
10g
$110 2024-06-07
Enamine
EN300-53336-0.05g
2-amino-4-methylpentan-1-ol
502-32-9 95%
0.05g
$19.0 2023-07-10
Enamine
EN300-53336-50.0g
2-amino-4-methylpentan-1-ol
502-32-9 95%
50.0g
$339.0 2023-07-10

2-Amino-4-methylpentan-1-ol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:502-32-9)2-Amino-4-methylpentan-1-ol
A871631
Purezza:99%
Quantità:25g
Prezzo ($):167.0